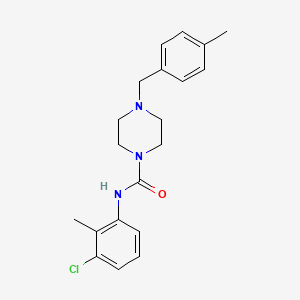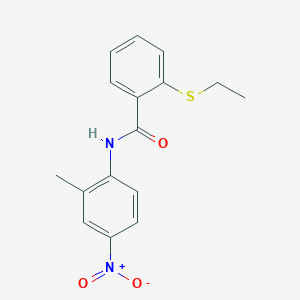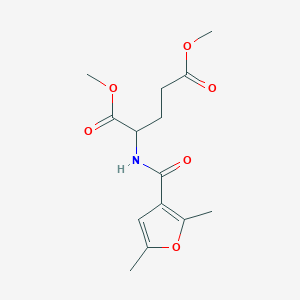![molecular formula C15H21NO2S B4120718 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4120718.png)
4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine
Übersicht
Beschreibung
4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine, also known as EDBM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EDBM is a morpholine derivative that has been synthesized through various methods. The compound has been found to have potential applications in a range of scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine is not fully understood. However, it has been suggested that the compound may act through the inhibition of various enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. The compound has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may be due to its ability to inhibit histone deacetylase. This compound has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit NF-κB. In addition, this compound has been found to have antiviral properties, which may be due to its ability to inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in research. This compound also has a range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. The compound may have off-target effects, which can complicate the interpretation of experimental results. In addition, this compound may have limited solubility in aqueous solutions, which can affect its effectiveness in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine. One potential area of study is the development of this compound analogs with improved biological activity and specificity. Another area of research is the use of this compound as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine has been extensively studied for its potential applications in scientific research. The compound has been found to have a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2-ethylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-4-19-14-8-6-5-7-13(14)15(17)16-9-11(2)18-12(3)10-16/h5-8,11-12H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPWTYATQNLDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(OC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzodioxol-5-yl-N'-[1-(4-sec-butylphenyl)propyl]thiourea](/img/structure/B4120637.png)
![7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine](/img/structure/B4120644.png)
![7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120654.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide](/img/structure/B4120655.png)

![3-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4120672.png)
![N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4120675.png)

![N-(3-chlorophenyl)-2-({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4120688.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4120695.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4120704.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B4120711.png)

